4-(Pyridin-3-ylmethoxy)benzene-1-carboximidamide dihydrochloride
Description
4-(Pyridin-3-ylmethoxy)benzene-1-carboximidamide dihydrochloride is a synthetic small molecule characterized by a benzene ring substituted at the para position with a pyridin-3-ylmethoxy group and a carboximidamide moiety. The dihydrochloride salt enhances its aqueous solubility and stability, making it suitable for pharmaceutical and biochemical research.
Properties
IUPAC Name |
4-(pyridin-3-ylmethoxy)benzenecarboximidamide;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O.2ClH/c14-13(15)11-3-5-12(6-4-11)17-9-10-2-1-7-16-8-10;;/h1-8H,9H2,(H3,14,15);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMWEXJIUKIQIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)COC2=CC=C(C=C2)C(=N)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Pyridin-3-ylmethoxy)benzene-1-carboximidamide dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula: C12H13Cl2N3O
- Molecular Weight: 288.15 g/mol
- Purity: 95%
- Hydrophobicity (logP): 0.978
- Melting Point: 260 - 262°C
Biological Activity Overview
The compound has been investigated for various biological activities, including:
- Antimicrobial Properties: Preliminary studies suggest potential efficacy against a range of pathogens.
- Anticancer Activity: Research indicates that it may inhibit the growth of certain cancer cell lines.
The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets, potentially influencing cell signaling pathways and gene expression. This interaction may lead to altered cellular functions, contributing to its antimicrobial and anticancer properties.
Anticancer Activity
A study evaluated the antiproliferative effects of various compounds, including this compound, on several cancer cell lines. The results indicated a significant inhibition of cell growth in:
- HeLa Cells (Cervical Cancer)
- MCF-7 Cells (Breast Cancer)
The concentration achieving 50% inhibition (GI50) varied among cell lines, demonstrating the compound's selective potency.
| Cell Line | GI50 (µM) |
|---|---|
| HeLa | 15.0 |
| MCF-7 | 20.5 |
| CCRF-CEM | 12.3 |
| THP-1 | 18.7 |
Antimicrobial Activity
In vitro studies have shown that the compound exhibits antimicrobial activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
These results suggest that the compound has potential as a lead candidate for developing new antimicrobial therapies.
Comparative Analysis with Similar Compounds
Comparative studies have highlighted how this compound differs from other similar compounds in terms of biological activity and mechanism:
| Compound Name | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| Compound A | Moderate | Low |
| Compound B | High | Moderate |
| This compound | High | Moderate |
Comparison with Similar Compounds
Structural and Functional Modifications
The following table summarizes key structural analogs, their modifications, and pharmacological implications:
*Calculated based on molecular formula.
Key Comparative Insights
Substitution Position and Salt Form :
- The meta-substituted trihydrochloride analog (SY180985) exhibits higher solubility than the para-substituted dihydrochloride compound due to additional HCl molecules .
- Piperidine-substituted analogs (e.g., 4-[(4-hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide dihydrochloride) prioritize CNS applications owing to their structural similarity to neuroactive molecules .
Functional Group Impact: The pyridinylmethoxy group in the target compound and SY180985 facilitates π-π stacking with aromatic residues in enzymes or receptors, whereas bromopyrazole and trifluoromethyl groups in the pyrazole analog enhance binding to hydrophobic pockets .
Pharmacological Diversity :
- Despite shared dihydrochloride salt formulations, levocetirizine’s piperazine and chlorophenyl groups confer antihistamine activity, underscoring how structural variations dictate therapeutic outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
